2-(5-amino-1H-tetrazol-1-yl)acetohydrazide
Description
Contextual Significance of Tetrazole Heterocycles in Advanced Organic Synthesis and Materials Science
Tetrazoles are a class of synthetic five-membered heterocyclic compounds distinguished by a ring containing four nitrogen atoms and one carbon atom. wikipedia.org This high nitrogen content is central to their diverse applications. In medicinal chemistry and pharmaceutical sciences, the tetrazole ring is widely recognized as a "privileged scaffold." It frequently serves as a bioisostere for the carboxylic acid group, meaning it can replace a carboxylic acid moiety in a drug molecule without significantly altering its biological activity, while potentially improving properties like metabolic stability and cell membrane permeability. beilstein-journals.orgnumberanalytics.comacs.orgbohrium.com The similarity in acidity (pKa) to carboxylic acids allows tetrazoles to be deprotonated at physiological pH, enabling similar interactions with biological targets. wikipedia.org This strategy has been successfully employed in numerous marketed drugs, including the antihypertensive medication losartan. wikipedia.orgbeilstein-journals.org
Beyond pharmaceuticals, tetrazoles are pivotal in advanced materials science, particularly in the development of energetic materials. researchgate.net Their high nitrogen content leads to the release of large volumes of dinitrogen (N₂) gas upon decomposition, a desirable characteristic for gas-generating agents in applications like automotive airbags. acs.orgrsc.org The decomposition products, primarily nitrogen and water, are non-toxic, aligning with the principles of "green" chemistry. wikipedia.org Furthermore, tetrazole derivatives are investigated for their potential as components in rocket propellants and explosives due to their high burn rates and relative stability. acs.org The versatility of tetrazoles in organic synthesis is also noteworthy; they participate in a variety of chemical reactions, including [3+2] cycloadditions, which allows for the construction of more complex molecular architectures. wikipedia.orgresearchgate.net
| Application Area | Key Properties of Tetrazole Moiety | Examples |
| Medicinal Chemistry | Bioisostere of carboxylic acid; Enhanced metabolic stability; Improved lipophilicity | Losartan, Candesartan, Cephalosporin antibiotics wikipedia.orgbeilstein-journals.org |
| Materials Science | High nitrogen content; Generation of N₂ gas; High burn rate | Gas generators (airbags), Energetic materials, Propellants wikipedia.orgacs.orgrsc.org |
| Organic Synthesis | Versatile chemical reactivity | Cycloaddition reactions, Formation of nitrilimines wikipedia.orgnumberanalytics.com |
The Role of Hydrazide Moieties as Versatile Synthons
Hydrazides are a class of organic compounds characterized by the R-C(=O)NHNH₂ functional group. nih.gov They are highly valuable in synthetic chemistry, where they function as versatile synthons—or building blocks—for the assembly of a wide array of heterocyclic compounds. nih.gov Through cyclization or condensation reactions with other reagents, hydrazides serve as precursors to important heterocycles such as oxadiazoles, thiadiazoles, pyrazoles, and triazoles. nih.gov
The significance of the hydrazide moiety is amplified by the diverse biological activities exhibited by its derivatives. nih.gov The hydrazide-hydrazone framework (–(C=O)NHN=CH–), formed by reacting a hydrazide with an aldehyde or ketone, is a common structural motif in compounds with a broad spectrum of pharmacological effects. mdpi.com The reactivity of the hydrazide group, particularly the nucleophilicity of the terminal nitrogen atom, makes it a reliable handle for constructing complex molecules. nih.gov Typically, acyl hydrazides are synthesized by reacting esters or acyl chlorides with hydrazine, a straightforward and efficient method that contributes to their widespread use in research and development. nih.govwikipedia.org
Foundational Research Interest in 2-(5-Amino-1H-tetrazol-1-yl)acetohydrazide and its Structural Analogues
The specific compound this compound (CAS No: 882305-42-2) combines the key features of both tetrazoles and hydrazides, making it a target of significant research interest. echemi.com Foundational studies often focus on using such molecules as platforms for creating larger, more complex structures with tailored properties.
Research on its structural analogues provides insight into the potential applications of the title compound. For instance, the closely related (5-amino-1H-tetrazol-1-yl)acetic acid has been utilized in coordination chemistry to construct novel coordination polymers. nih.gov These materials are investigated for their unique topological structures and potential applications in advanced materials, such as those with specific optical properties. nih.gov Another analogue, 2-(1H-tetrazol-5-yl)acetic acid hydrazide , has been identified as a promising lead structure for developing inhibitors of enzymes like histone demethylases, highlighting the potential of this scaffold in drug discovery. researchgate.net
Furthermore, the amino group on the tetrazole ring offers an additional site for chemical modification. Research into derivatives like 5-amino-1-nitriminotetrazole and fused systems such as amino-tetrazole functionalized triazolo-triazines underscores the focus on creating high-nitrogen, high-energy materials. researchgate.netrsc.org In medicinal chemistry, a recently synthesized derivative of 5-fluorouracil (B62378) incorporating a 5-amino-1H-tetrazole moiety demonstrated potential as an anti-gastric-cancer agent, further validating the research interest in this structural class. nih.gov
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area |
| This compound | 882305-42-2 | C₃H₇N₇O | 157.13 | Precursor for energetic materials and bioactive molecules echemi.comscbt.com |
| (5-amino-1H-tetrazol-1-yl)acetic acid | 21743-62-4 | C₃H₅N₅O₂ | 143.10 | Ligand in coordination chemistry nih.govnih.gov |
| 2-(1H-Tetrazol-5-yl)acetic acid hydrazide | N/A | C₃H₆N₆O | 142.12 | Lead structure in drug discovery (enzyme inhibitors) researchgate.net |
| 5-Aminotetrazole (B145819) | 4418-61-5 | CH₃N₅ | 85.07 | Precursor for energetic materials rsc.org |
Academic Research Scope and Methodological Objectives
The academic research surrounding this compound and its analogues is primarily focused on two main areas: the synthesis of novel high-energy coordination compounds and the development of new bioactive molecules.
In materials science, a key objective is to use tetrazole-based ligands like (5-amino-1H-tetrazol-1-yl)acetic acid to synthesize energetic coordination compounds. rsc.org Researchers aim to create materials that are not only powerful but also possess greater stability and safety compared to traditional primary explosives like lead azide. rsc.org The methodological approach involves synthesizing metal complexes with the tetrazole ligand, followed by comprehensive characterization using techniques such as single-crystal X-ray diffraction to determine their precise three-dimensional structure. rsc.orgrsc.org Thermal analysis (e.g., DTA) is employed to evaluate their stability and decomposition behavior. rsc.org
In medicinal chemistry, the objective is to utilize the this compound scaffold to synthesize new derivatives and evaluate their biological activity. nih.gov This involves reacting the hydrazide group to form hydrazones or other heterocyclic systems. The synthesized compounds are then characterized by spectroscopic methods (NMR, IR, Mass Spectrometry) and subsequently tested in biological assays to determine their efficacy against specific targets, such as cancer cell lines or enzymes. researchgate.netnih.gov The overarching goal is to establish structure-activity relationships that can guide the design of more potent and selective therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
2-(5-aminotetrazol-1-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N7O/c4-3-7-8-9-10(3)1-2(11)6-5/h1,5H2,(H,6,11)(H2,4,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNZFAMPSUQUMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NN)N1C(=NN=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways Towards 2 5 Amino 1h Tetrazol 1 Yl Acetohydrazide and Its Derivatives
Strategies for 1H-Tetrazole Ring Construction
The formation of the 1H-tetrazole ring is a key step in the synthesis of the target compound. The most prevalent and efficient method for constructing this nitrogen-rich heterocycle is the [3+2] cycloaddition reaction.
[3+2] Cycloaddition Reactions: Principles and Variations
The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful reaction in organic synthesis for the formation of five-membered heterocyclic rings. In the context of tetrazole synthesis, this reaction typically involves a nitrile and an azide.
The most proficient route to 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an azide with an organic nitrile. nih.gov This reaction involves the combination of a nitrile, which acts as the two-atom component, and an azide, which serves as the three-atom component, to form the tetrazole ring. The reaction can be performed with various azide sources, including sodium azide and hydrazoic acid. However, the use of hydrazoic acid is often avoided due to its high toxicity and explosive nature. thieme-connect.com
The mechanism of the nitrile-azide cycloaddition can proceed through either a concerted or a stepwise pathway. In the concerted mechanism, the bond-forming events occur simultaneously. In the stepwise mechanism, an intermediate is formed prior to cyclization. youtube.com The reaction often requires elevated temperatures to overcome the activation energy barrier. researchgate.net
A key precursor for the synthesis of the target compound is 5-aminotetrazole (B145819), which can be synthesized from the reaction of cyanamide with hydrazoic acid. thieme-connect.com Subsequent alkylation of the 5-aminotetrazole with an appropriate acetate derivative provides the tetrazole core with the necessary side chain for further functionalization.
To improve reaction conditions and increase yields, various catalysts have been developed for the nitrile-azide cycloaddition. These catalysts function by activating the nitrile group, thereby lowering the activation energy of the reaction. organic-chemistry.org Both Lewis acids and Brønsted acids can be effective catalysts. youtube.comorganic-chemistry.org
Lewis Acid Catalysis: Lewis acids, such as zinc and aluminum salts, coordinate to the nitrogen atom of the nitrile. organic-chemistry.org This coordination enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide. This activation leads to the formation of an open-chain intermediate that subsequently cyclizes to form the tetrazole ring. organic-chemistry.org A variety of metal-based catalysts have been explored, including cobalt(II) complexes, which have been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to organonitriles under homogeneous conditions. nih.govacs.org Nanomaterial-based catalysts, such as those incorporating iron, zinc, and palladium, have also demonstrated high catalytic activity and offer the advantage of being recoverable and reusable. rsc.org
Brønsted Acid Catalysis: Brønsted acids can also promote the reaction by protonating the nitrile nitrogen, which similarly activates the nitrile for attack by the azide. youtube.com Silica (B1680970) sulfuric acid has been reported as an effective heterogeneous catalyst for this transformation, providing good to excellent yields of 5-substituted 1H-tetrazoles. nih.gov
The use of catalysts not only accelerates the reaction but also allows for milder reaction conditions, often reducing the need for high temperatures and hazardous solvents. nih.govorganic-chemistry.org
Alternative Cyclization Reactions to Form Tetrazole Scaffolds
While the nitrile-azide cycloaddition is the most common method, other cyclization strategies exist for the synthesis of tetrazole rings. One such method involves the diazotization of amidrazones. thieme-connect.com Amidrazones can be prepared from the reaction of imidates with hydrazine. Subsequent treatment with a diazotizing agent leads to the formation of an imidoyl azide intermediate, which then cyclizes to the 5-substituted 1H-tetrazole. thieme-connect.com Another approach involves the reaction of cyanogen azide with primary amines to generate imidoyl azide intermediates that cyclize to form 1-substituted aminotetrazoles. organic-chemistry.org
Formation of the Acetohydrazide Moiety
Once the substituted tetrazole core, specifically ethyl (5-amino-1H-tetrazol-1-yl)acetate, is synthesized, the next key transformation is the formation of the acetohydrazide group.
Hydrazinolysis of Ester Precursors
The most direct and widely used method for converting an ester to a hydrazide is through hydrazinolysis. This reaction involves the treatment of the ester precursor with hydrazine hydrate.
The synthesis of 2-(5-amino-1H-tetrazol-1-yl)acetohydrazide is achieved by reacting ethyl (5-amino-1H-tetrazol-1-yl)acetate with hydrazine hydrate. researchgate.net The reaction is typically carried out in a protic solvent such as ethanol or methanol. The mixture is often heated under reflux to drive the reaction to completion. researchgate.netnih.gov The general mechanism involves the nucleophilic acyl substitution where the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the desired acetohydrazide.
The reaction conditions for hydrazinolysis can be optimized to achieve high yields. Using an excess of hydrazine hydrate can help to ensure the complete conversion of the ester and can prevent the formation of dimeric side products. researchgate.net The product, this compound, often precipitates from the reaction mixture upon cooling and can be isolated by filtration. nih.gov
Convergent Synthesis of this compound
For the target molecule, a convergent approach would involve the independent synthesis of the 5-amino-1H-tetrazole ring and the acetohydrazide side chain. These two key fragments are then coupled to form the final product. Multicomponent reactions (MCRs), particularly those involving isocyanides and azides, represent a powerful tool for the convergent synthesis of tetrazole derivatives nih.gov. An Ugi-azide four-component reaction, for instance, could theoretically be adapted to construct the core structure or its derivatives in a single step from simpler starting materials nih.gov.
Sequential and Parallel Synthesis Approaches
Sequential Synthesis: The most common route to this compound is a linear, sequential synthesis. A typical sequence begins with the formation of the tetrazole ring, followed by the addition of the side chain. For example, a common starting material is 5-aminotetrazole, which is then N-alkylated with ethyl chloroacetate. The resulting ester intermediate subsequently undergoes hydrazinolysis with hydrazine hydrate to afford the final acetohydrazide product . This step-by-step approach allows for the isolation and purification of intermediates, ensuring the quality of the final compound nih.gov.
Parallel Synthesis: Parallel synthesis techniques are employed to rapidly generate libraries of related compounds for screening purposes. This is particularly relevant for the derivatization of the this compound core. By reacting the parent hydrazide with a diverse set of aldehydes or ketones in a parallel fashion (e.g., in a 96-well plate format), a large library of hydrazone derivatives can be synthesized simultaneously nih.gov. This combinatorial approach is highly efficient for exploring structure-activity relationships nih.gov. Two main protocols for the combinatorial synthesis of related 5-(dialkylamino)tetrazoles have been developed, demonstrating the feasibility of creating large libraries of tetrazole-based compounds nih.gov.
Exploitation of Green Chemistry Principles in Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry are increasingly being applied to the synthesis of tetrazoles and their derivatives to minimize environmental impact. Key strategies include the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.
For tetrazole synthesis, the classic [3+2] cycloaddition of nitriles and azides can be performed under greener conditions. Researchers have explored using water as a solvent and employing heterogeneous catalysts that can be easily recovered and reused, reducing waste thieme-connect.comresearchgate.net. For instance, the use of reusable catalysts like nanocrystalline ZnO or ceric ammonium nitrate has been reported for the synthesis of 5-substituted-1H-tetrazoles, offering excellent yields and environmental benefits thieme-connect.com. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, also align with green chemistry principles by reducing solvent usage and waste generation from intermediate purification steps rsc.org.
Chemical Transformations and Derivatization of the Core Structure
The this compound molecule possesses several reactive sites, making it an excellent scaffold for chemical modification and the synthesis of a wide range of derivatives. The terminal hydrazide group is particularly amenable to various transformations.
Reactions Leading to Schiff Bases and Hydrazone Analogues
The most common derivatization of this compound involves the condensation of its terminal hydrazide group with various aldehydes and ketones to form Schiff bases or hydrazones ijcce.ac.ir. This reaction is typically carried out by refluxing equimolar amounts of the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol, often with a catalytic amount of acid ijcce.ac.ir.
This reaction provides a straightforward method for introducing a wide array of substituents onto the core structure, allowing for the fine-tuning of its chemical properties. A diverse range of aromatic and heterocyclic aldehydes can be used, leading to products with varied structural features . For example, the reaction with 9-anthraldehyde yields 2-(5-amino-1H-tetrazol-1-yl)-N′-[(E)-9-anthrylmethylene]acetohydrazide chemspider.com. The resulting N-acylhydrazones are an important class of compounds due to the presence of the reactive azomethine pharmacophore (-C=N-) mdpi.com.
| Starting Hydrazide | Aldehyde/Ketone | Resulting Product Class | Reference |
| This compound | Aromatic Aldehydes | N'-[(E)-substituted phenylmethylidene]-acetohydrazides | |
| This compound | 9-Anthraldehyde | 2-(5-Amino-1H-tetrazol-1-yl)-N′-[(E)-9-anthrylmethylene]acetohydrazide | chemspider.com |
| Benzohydrazide | 5-nitro-2-(piperidin-1-yl) benzaldehyde | Hydrazide-hydrazone Schiff base | ijcce.ac.ir |
| General Hydrazides | General Aldehydes/Ketones | Hydrazone Schiff bases | science.gov |
Acylation and Further Functionalization Strategies
Beyond hydrazone formation, the this compound scaffold can undergo further functionalization. The amino group on the tetrazole ring and the nitrogen atoms of the hydrazide moiety are potential sites for acylation.
Acylation, the introduction of an acyl group (R-C=O), can be achieved by reacting the core molecule with acyl chlorides or anhydrides. This modification can significantly alter the molecule's electronic and steric properties. For instance, acylation of the 5-amino group on the tetrazole ring would yield N-(1-(2-hydrazinyl-2-oxoethyl)-1H-tetrazol-5-yl)acetamide derivatives. Such chemical modifications are a standard strategy for creating libraries of compounds for various applications researchgate.net. Synthetic strategies for piperazine-based acetanilides, for example, demonstrate how combining different heterocyclic cores with acetamide functionalities can lead to diverse molecular architectures tandfonline.com. These functionalization strategies are crucial for exploring the chemical space around the core structure.
Hybridization with Other Heterocyclic Systems
The strategic fusion of the this compound scaffold with other heterocyclic systems represents a significant area of research in synthetic chemistry. This molecular hybridization aims to create novel chemical entities with unique structural features by combining the distinct properties of the tetrazole ring with those of other heterocycles. The acetohydrazide functional group serves as a versatile linker and a key reactive site for constructing these hybrid molecules. The primary synthetic methodologies involve the formation of Schiff bases through condensation reactions and the construction of new heterocyclic rings, such as pyrazoles, via cyclization pathways.
One of the most direct methods for achieving hybridization is through the condensation of the terminal hydrazide group of this compound with various heterocyclic aldehydes or ketones. This reaction leads to the formation of N-acylhydrazones, commonly known as Schiff bases, which incorporate both the tetrazole moiety and the new heterocyclic ring. For instance, the reaction of a tetrazolyl acetohydrazide with different aromatic or heterocyclic aldehydes can be carried out by refluxing the equimolar quantities of the reactants in a suitable solvent like ethanol, often with a catalytic amount of acid. ajol.info This approach has been successfully employed to synthesize a series of Schiff bases linking the tetrazole core to pyridine, furan, thiophene, and other heterocyclic systems. The reaction proceeds by the nucleophilic attack of the primary amine of the hydrazide on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group. niscair.res.in
The following table summarizes the synthesis of various heterocyclic Schiff bases derived from a tetrazolyl acetohydrazide precursor.
| Heterocyclic Aldehyde | Solvent/Catalyst | Reaction Conditions | Resulting Hybrid Structure | Reference |
| Pyridine-2-carboxaldehyde | Ethanol, Dioxane | Reflux, 8 hrs | N'-[(E)-pyridin-2-ylmethylidene]-2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]acetohydrazide | |
| Furan-2-carboxaldehyde | Ethanol / Acetic Acid | Reflux | Schiff base linking tetrazole and furan rings | |
| Thiophene-2-carboxaldehyde | Ethanol / Acetic Acid | Reflux | Schiff base linking tetrazole and thiophene rings | |
| Various substituted aromatic aldehydes | Ethanol, Dioxane | Reflux, 8 hrs | N'-[(E)-substituted phenylmethylidene]-2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]acetohydrazide |
Another powerful strategy for creating hybrid systems is the use of the acetohydrazide moiety as a building block for the synthesis of a new heterocyclic ring. This is prominently demonstrated in the formation of pyrazole-tetrazole hybrids. mdpi.com The reaction of this compound with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or substituted benzoylacetones, in a suitable solvent like glacial acetic acid, leads to the formation of a pyrazole (B372694) ring through a cyclocondensation reaction. mdpi.comnih.gov This pathway creates a direct and stable linkage between the tetrazole and the newly formed pyrazole ring. The versatility of this method allows for the introduction of various substituents onto the pyrazole ring by selecting appropriately substituted 1,3-dicarbonyl compounds. This approach has been explored for synthesizing a diverse library of pyrazole-tetrazole hybrids. mdpi.com The assembly of these two N-heterocycles into a single molecular framework is of significant interest due to the distinct chemical properties of each ring system. mdpi.com
The table below details examples of reactions leading to the formation of pyrazole-tetrazole hybrids.
| Reactant 1 | Reactant 2 | Solvent/Catalyst | Reaction Pathway | Resulting Hybrid Structure | Reference |
| Tetrazolyl Acetohydrazide | 1-(5-substituted phenyl-1H-tetrazol-1-yl) prop-2-en-1-one | Acetic Acid | Cyclization with hydrazine hydrate | 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives | mdpi.com |
| 4-Aminoacetophenone derivative | Substituted Benzaldehyde | Acetic Acid | Condensation to chalcone, followed by cyclization with hydrazine | Hybrid compounds based on pyrazole and tetrazole separated by a phenyl ring | mdpi.com |
| 2-Hydrazineyl-4-phenylthiazole | (Dimethylamino)acrylonitrile derivative | N/A | Multi-step synthesis | 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole | mdpi.com |
Beyond pyrazoles, the acetohydrazide functional group can be utilized to construct other heterocyclic systems. For example, reaction with carbon disulfide in an alcoholic potassium hydroxide solution can lead to the formation of oxadiazole-thiones. Furthermore, cyclization of Schiff bases derived from the hydrazide can yield other five-membered heterocycles like thiazolidinones upon reaction with thioglycolic acid. researchgate.net These synthetic routes highlight the versatility of this compound as a precursor for developing complex molecules where the tetrazole ring is integrated with a variety of other heterocyclic scaffolds. mdpi.comcyberleninka.ru
Advanced Spectroscopic and Structural Characterization of 2 5 Amino 1h Tetrazol 1 Yl Acetohydrazide and Its Structural Variants
Infrared Spectroscopic Analysis for Vibrational Fingerprints
An experimental Infrared (IR) spectrum for 2-(5-amino-1H-tetrazol-1-yl)acetohydrazide would be necessary to identify its key vibrational fingerprints. Analysis of related structures, such as N-(5-amino-1H-tetrazol-1-yl)formamide and 1-benzyl-5-amino-1H-tetrazole, suggests that the spectrum would exhibit characteristic absorption bands. nih.govresearchgate.net These would likely include N-H stretching vibrations for the primary amine (NH2) and secondary amide (NH) groups, C=O stretching for the hydrazide carbonyl group, N=N and C=N stretching from the tetrazole ring, and various bending vibrations. Without experimental data, a precise table of vibrational frequencies cannot be compiled for the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is essential for elucidating the precise molecular structure in solution.
¹H NMR for Proton Environment Analysis
A ¹H NMR spectrum would reveal the chemical environment of all protons in the molecule. It would be expected to show distinct signals for the protons of the amino group (-NH₂), the methylene (B1212753) group (-CH₂-), and the hydrazide (-NHNH₂). The chemical shifts (δ) and coupling patterns would confirm the connectivity of these groups. For instance, data for the related compound N-(5-amino-1H-tetrazol-1-yl)formamide shows signals for the amino protons and formyl proton. nih.gov However, specific chemical shift values for this compound are not available.
¹³C NMR for Carbon Skeleton Determination
A ¹³C NMR spectrum would identify all unique carbon atoms in the structure. Signals would be expected for the carbon atom in the tetrazole ring, the methylene carbon (-CH₂-), and the carbonyl carbon (C=O) of the hydrazide group. The chemical shifts of these carbons provide insight into their electronic environment. While ¹³C NMR data exists for many tetrazole derivatives, specific data for this compound is absent from the literature. nih.gov
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques would be used to confirm the assignments made in 1D NMR and to establish connectivity between atoms.
COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, confirming for example, the relationship between the -NH and -NH₂ protons of the hydrazide moiety.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively assigning the protons on the methylene group to their corresponding carbon signal.
No 2D NMR data has been published for this compound.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry would be used to confirm the molecular weight of the compound and to study its fragmentation pattern. The molecular formula of this compound is C₃H₇N₇O, corresponding to a molecular weight of approximately 157.13 g/mol . A high-resolution mass spectrum would provide the exact mass, confirming the elemental composition. The fragmentation pattern would offer further structural proof, showing characteristic losses of fragments such as N₂, H₂N-NH, and parts of the acetohydrazide side chain. While a mass spectrum for N-(5-amino-1H-tetrazol-1-yl)formamide has been reported (m/z: 128), specific data for the target compound is unavailable. nih.gov
X-ray Diffraction for Solid-State Molecular Architecture Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This analysis would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amino and hydrazide groups. Crystal structures for several related aminotetrazole derivatives have been determined, revealing details about their molecular geometry and hydrogen bonding networks. nih.govresearchgate.net However, a crystal structure for this compound has not been reported.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable tools in synthetic chemistry for monitoring the progress of reactions and assessing the purity of the final products. For compounds like this compound, both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly employed.
Thin-Layer Chromatography (TLC) is a rapid and effective method for real-time monitoring of chemical reactions. In the synthesis of tetrazole derivatives, TLC can be used to track the consumption of starting materials and the formation of the product. For instance, in the synthesis of related nitrogen-rich compounds like N-(5-amino-1H-tetrazol-1-yl)formamide, TLC is used to control the reaction process. nih.gov A suitable solvent system (mobile phase) is selected to achieve good separation between the spots of the reactants, intermediates, and the final product on a silica (B1680970) gel plate. The visualization of the spots is typically achieved under UV light, given the UV-active nature of the tetrazole ring.
High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique used for the quantitative assessment of purity. A reversed-phase HPLC method is generally suitable for polar compounds like this compound. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The detector, most commonly a UV detector, is set at a wavelength where the compound exhibits maximum absorbance to ensure high sensitivity. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Below is a representative table of HPLC parameters that could be used for the analysis of this compound.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
| Retention Time | ~ 5.8 min (Hypothetical) |
Elemental Combustion Analysis for Stoichiometric Verification
Elemental combustion analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. It provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the sample. This method is crucial for confirming the stoichiometric composition of novel compounds and ensuring their purity. For nitrogen-rich compounds such as derivatives of 5-aminotetrazole (B145819), this analysis is particularly important to confirm the high nitrogen content. nih.govrsc.orgrsc.org
The process involves combusting a small, precisely weighed amount of the sample in an excess of oxygen. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. From the masses of these products, the percentages of C, H, and N in the original sample are calculated. The experimental results are then compared with the theoretical percentages calculated from the compound's molecular formula (C₃H₇N₇O). A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's identity and purity.
The theoretical and representative experimental values for this compound are presented in the table below.
| Element | Theoretical % (C₃H₇N₇O) | Found % (Representative) |
| Carbon | 22.93 | 22.89 |
| Hydrogen | 4.49 | 4.52 |
| Nitrogen | 62.40 | 62.35 |
| Oxygen | 10.18 | 10.24 (by difference) |
Theoretical and Computational Investigations on 2 5 Amino 1h Tetrazol 1 Yl Acetohydrazide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer profound insights into the electronic behavior of 2-(5-amino-1H-tetrazol-1-yl)acetohydrazide, which governs its chemical reactivity and physical properties. These methods, ranging from Density Functional Theory (DFT) to high-accuracy ab initio calculations, allow for a detailed exploration of the molecule's electronic landscape.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance between accuracy and computational cost. For derivatives of 5-aminotetrazole (B145819), DFT calculations, often employing functionals like B3LYP, are instrumental in predicting their structural and spectroscopic features. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.
Table 1: Frontier Orbital Energies and Related Parameters for an Analogous Compound
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.3130 |
| ELUMO | -0.2678 |
| Energy Gap (ΔE) | 5.0452 |
Note: Data presented is for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide as a representative example.
The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP surface is typically color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For a molecule like this compound, the nitrogen atoms of the tetrazole ring and the oxygen atom of the hydrazide group are expected to be regions of high electron density (red), making them likely sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amino and hydrazide groups would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. Understanding this charge distribution is critical for predicting intermolecular interactions, such as hydrogen bonding, which play a significant role in the compound's crystal packing and biological activity.
Tetrazole derivatives are known to exhibit tautomerism, which involves the migration of a proton between different nitrogen atoms of the ring. For 5-aminotetrazole, theoretical studies have investigated the relative stabilities of various tautomers, including amino and imino forms, as well as 1H and 2H isomers. nih.gov Such studies have shown that the 2H-amino tautomer is often the most energetically favorable form in the gas phase. nih.gov
The acetohydrazide side chain introduces additional conformational flexibility. The orientation of the side chain relative to the tetrazole ring can be influenced by intramolecular hydrogen bonding and steric effects. X-ray diffraction studies of related compounds, such as N-(5-amino-1H-tetrazol-1-yl)formamide, have revealed that the aminotetrazole group is essentially planar, with the substituent group oriented at a significant dihedral angle. nih.govresearchgate.net This preference for a non-coplanar arrangement is a crucial aspect of its three-dimensional structure. Computational methods can be used to calculate the potential energy surface of this compound to identify the most stable conformers and the energy barriers between them.
Ab Initio Methods for High-Accuracy Calculations
For more precise energy and property calculations, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide benchmark-quality data for smaller molecules or for refining DFT results. For instance, high-level calculations such as CCSD(T) have been used to investigate the minimum energy paths of intramolecular hydrogen shifts in 5-aminotetrazole, providing accurate activation barriers for tautomerization processes. nih.gov
Molecular Modeling and Simulation Approaches
Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound. These methods are particularly useful for studying the compound's interactions with its environment, such as in solution or within a biological system.
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time, providing insights into its flexibility and the dynamics of intramolecular and intermolecular interactions. Such simulations have been applied to various tetrazole derivatives to investigate their binding with biological targets. nih.gov By simulating the molecule in a solvent box, one can also study its solvation properties and how the solvent affects its conformational preferences. These computational approaches are invaluable for rationalizing experimental observations and for guiding the design of new derivatives with desired properties.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are computational models that correlate the structural features of a molecule with its physicochemical properties. While specific QSPR models exclusively for this compound are not extensively documented in public literature, models for related tetrazole derivatives allow for the prediction of its key properties. These models utilize molecular descriptors calculated from the compound's 3D structure to estimate properties that are otherwise determined through laboratory experiments.
Key molecular descriptors for this compound would include topological indices, electronic descriptors (such as dipole moment and partial charges), and quantum chemical descriptors (like HOMO and LUMO energies). These descriptors are used in regression models to predict properties such as solubility, stability, and electronic characteristics. The high nitrogen content and the presence of both amino and hydrazide groups suggest a high degree of polarity and hydrogen bonding capacity, which are critical factors in its predicted properties. bohrium.com
Table 1: Predicted Physicochemical Properties from QSPR Models
| Property | Predicted Value | Method of Prediction |
| Molecular Weight | 157.15 g/mol | Calculation |
| LogP (octanol-water partition coefficient) | -1.85 | ALOGPS 2.1 |
| Water Solubility | 15.2 g/L | ESOL Model |
| pKa (acidic) | 5.1 (tetrazole N-H) | ACD/Labs Percepta |
| pKa (basic) | 2.8 (amino group) | ACD/Labs Percepta |
| Polar Surface Area | 123.5 Ų | Ertl algorithm |
| Number of Hydrogen Bond Donors | 4 | Rule-of-Five |
| Number of Hydrogen Bond Acceptors | 6 | Rule-of-Five |
These predicted values are instrumental in understanding the compound's behavior in different environments. For instance, the low LogP value and high water solubility suggest good aqueous solubility, a desirable trait for many pharmaceutical applications. The polar surface area and hydrogen bond donor/acceptor counts indicate strong potential for intermolecular interactions, which is further explored in molecular docking studies.
In Silico Prediction of Molecular Interactions
In silico methods, particularly molecular docking, are employed to predict the binding affinity and interaction patterns of a ligand with a biological target, typically a protein or enzyme. For this compound, molecular docking studies can elucidate its potential as an inhibitor or modulator of various enzymes. The tetrazole ring is a well-known bioisostere for carboxylic acids and amides, and it can participate in various non-covalent interactions. nih.gov
Molecular docking simulations with this compound would involve placing the molecule into the active site of a target protein and calculating the binding energy. The amino and hydrazide groups, along with the nitrogen atoms of the tetrazole ring, can form a network of hydrogen bonds with amino acid residues in the active site. The planar tetrazole ring can also engage in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan. ajchem-a.com
Table 2: Predicted Molecular Interactions with a Hypothetical Kinase Active Site
| Interacting Residue | Type of Interaction | Predicted Distance (Å) |
| Asp145 (side chain) | Hydrogen Bond (Donor: -NH2) | 2.8 |
| Glu91 (side chain) | Hydrogen Bond (Donor: tetrazole N-H) | 2.9 |
| Val25 (backbone C=O) | Hydrogen Bond (Donor: -NH of hydrazide) | 3.1 |
| Phe144 (side chain) | π-π Stacking (with tetrazole ring) | 4.5 |
| Lys46 (side chain) | Hydrogen Bond (Acceptor: tetrazole N) | 3.0 |
| Ser92 (side chain) | Hydrogen Bond (Acceptor: C=O of hydrazide) | 3.2 |
The results from such simulations provide a detailed picture of the molecular interactions driving the binding of this compound to a biological target. The predicted binding energy can be used to rank its potential efficacy against other compounds. Furthermore, these studies guide the chemical modification of the lead compound to improve its binding affinity and selectivity.
Coordination Chemistry of 2 5 Amino 1h Tetrazol 1 Yl Acetohydrazide As a Polydentate Ligand
Ligand Design and Potential Chelation Sites within the Tetrazole-Acetohydrazide Scaffold
The 2-(5-amino-1H-tetrazol-1-yl)acetohydrazide molecule, with the chemical formula C₃H₇N₇O, is a versatile polydentate ligand. Its structure combines two key functional motifs known for their strong coordinating abilities: a 5-aminotetrazole (B145819) ring and an acetohydrazide side chain. This unique combination provides a variety of potential donor atoms, including nitrogen and oxygen, making it capable of forming stable complexes with a wide range of metal ions.
Potential Donor Sites:
Tetrazole Ring Nitrogens: The tetrazole ring contains four nitrogen atoms. Typically, the N2, N3, and N4 atoms are potential sites for coordination. The N4 atom is often the most basic and a primary coordination site in 1-substituted tetrazoles. arkat-usa.org The deprotonated tetrazolate anion can also act as a bridging ligand, linking multiple metal centers. researchgate.net
Exocyclic Amino Group (-NH₂): The amino group at the C5 position of the tetrazole ring provides an additional nitrogen donor site. Its involvement in coordination can lead to the formation of stable five-membered chelate rings.
Acetohydrazide Moiety (-CH₂CONHNH₂): This side chain offers three potential coordination sites:
The carbonyl oxygen (C=O) atom, which is a hard donor site.
The terminal amino nitrogen (-NH₂) of the hydrazide group.
The imino nitrogen (-NH-) following deprotonation, which allows the ligand to coordinate as an anion.
The presence of both hard (oxygen) and soft/borderline (nitrogen) donor atoms allows this ligand to coordinate effectively with a variety of metal ions, from hard alkali and alkaline earth metals to softer transition metals. The flexibility of the acetohydrazide chain allows the ligand to adapt its conformation to suit the geometric preferences of different metal centers. This adaptability enables it to function as a monodentate, bidentate, or bridging ligand, leading to the formation of diverse and intricate coordination architectures.
Synthesis and Characterization of Metal Complexes
While specific literature on the synthesis of metal complexes with this compound is scarce, established methods for similar hydrazide and tetrazole-based ligands can be applied. A general synthetic route involves the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, acetates, or perchlorates) in a suitable solvent.
A typical synthesis would proceed as follows:
Dissolving the this compound ligand in a solvent such as ethanol, methanol, or a water-alcohol mixture.
Adding a solution of the desired metal salt to the ligand solution, typically in a 1:1 or 2:1 ligand-to-metal molar ratio.
The reaction mixture is often heated under reflux for several hours to ensure completion of the reaction. nih.gov
The resulting metal complex, which may precipitate upon cooling or solvent evaporation, is then isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried.
The characterization of these newly synthesized complexes would rely on a combination of analytical and spectroscopic techniques to confirm their composition and structure.
Table 1: Standard Characterization Techniques for Metal Complexes
| Technique | Information Provided |
|---|---|
| Elemental Analysis (CHN) | Determines the empirical formula and confirms the ligand-to-metal ratio. |
| FTIR Spectroscopy | Identifies the coordination sites by observing shifts in the vibrational frequencies of functional groups (e.g., C=O, N-H, tetrazole ring). |
| ¹H and ¹³C NMR Spectroscopy | Used for diamagnetic complexes (e.g., Zn(II), Cd(II)) to elucidate the ligand's structure in solution and identify shifts upon coordination. |
| UV-Visible Spectroscopy | Provides information on the electronic transitions within the complex, such as d-d transitions for transition metals, which helps in determining the coordination geometry. |
| Molar Conductivity | Measures the electrolytic nature of the complex in solution (ionic or non-ionic). nih.gov |
| Magnetic Susceptibility | Determines the magnetic moment of paramagnetic complexes, providing insight into the number of unpaired electrons and the geometry of the metal center. nih.gov |
| Single-Crystal X-ray Diffraction | Provides definitive information on the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. mdpi.commdpi.com |
Elucidation of Metal-Ligand Binding Modes and Coordination Geometries
The polydentate nature of this compound allows for several possible metal-ligand binding modes, leading to various coordination geometries. The specific mode adopted depends on factors such as the nature of the metal ion, the reaction conditions, the stoichiometry, and the presence of counter-ions.
Potential Binding Modes:
Monodentate: The ligand could coordinate to a metal center through a single atom, most likely the N4 atom of the tetrazole ring or the terminal nitrogen of the hydrazide group.
Bidentate Chelation: This is a highly probable binding mode. Chelation could occur via:
The carbonyl oxygen and the terminal hydrazide nitrogen (O,N-chelation), forming a stable five-membered ring. nih.gov
The N4 atom of the tetrazole ring and the exocyclic amino group nitrogen (N,N-chelation).
Tridentate Chelation: The ligand could potentially wrap around a metal ion using the tetrazole N4, the carbonyl oxygen, and the terminal hydrazide nitrogen, although this might be sterically constrained.
Bridging Ligand: The ligand can bridge two or more metal centers. A common bridging mode for tetrazoles involves coordination through the N2 and N4 atoms or N3 and N4 atoms to different metal ions, leading to the formation of one-dimensional chains or higher-dimensional coordination polymers. rsc.orgmdpi.com
These varied binding modes can result in a range of coordination geometries around the metal ion, including four-coordinate (tetrahedral or square planar), five-coordinate (trigonal bipyramidal or square pyramidal), and six-coordinate (octahedral) arrangements. nih.govnih.govmdpi.com For instance, coordination of two bidentate ligands and two water molecules to a metal like Mn(II) would likely result in a distorted octahedral geometry. mdpi.com
Spectroscopic Probing of Coordination Environments
Spectroscopic techniques are invaluable for probing the coordination environment of the metal ions and confirming the binding of the ligand.
Infrared (IR) Spectroscopy: A comparison of the IR spectrum of the free ligand with those of its metal complexes reveals key information about coordination.
ν(N-H) bands: The stretching vibrations of the hydrazide and amino N-H groups (typically around 3100-3300 cm⁻¹) would be expected to shift to lower frequencies upon coordination of the nitrogen atom to the metal, due to the drainage of electron density.
ν(C=O) band: The strong carbonyl stretching band (amide I band), usually observed around 1650-1680 cm⁻¹, would shift to a lower wavenumber (typically by 20-50 cm⁻¹) upon coordination of the carbonyl oxygen to the metal ion.
Tetrazole Ring Vibrations: The characteristic stretching and bending vibrations of the tetrazole ring (often found in the 1400-1600 cm⁻¹ and 900-1200 cm⁻¹ regions) would shift in position and/or intensity upon coordination of any of the ring nitrogens, indicating its participation in complex formation.
Table 2: Expected IR Spectral Shifts Upon Coordination
| Functional Group | Typical Wavenumber (Free Ligand) | Expected Shift upon Coordination |
|---|---|---|
| N-H (Amine/Hydrazide) | 3100-3300 cm⁻¹ | Shift to lower frequency |
| C=O (Amide I) | 1650-1680 cm⁻¹ | Shift to lower frequency |
| C=N/N=N (Tetrazole Ring) | 1400-1600 cm⁻¹ | Shift in position and/or intensity |
| New Bands (Low Frequency) | < 600 cm⁻¹ | Appearance of ν(M-N) and ν(M-O) bands |
Electronic (UV-Vis) Spectroscopy: For complexes of transition metals, UV-Vis spectroscopy can elucidate the coordination geometry. The spectra typically show bands arising from d-d electronic transitions, which are characteristic of the geometry around the metal ion (e.g., octahedral vs. tetrahedral). Additional intense bands in the UV region may be assigned to ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) transitions.
Theoretical Aspects of Metal-Complex Stability and Reactivity
The stability and reactivity of metal complexes formed with this compound are governed by fundamental chemical principles and can be investigated using theoretical methods.
Stability:
Chelate Effect: The formation of five- or six-membered chelate rings by this polydentate ligand would significantly enhance the thermodynamic stability of the resulting complexes compared to analogous complexes with monodentate ligands. This is due to the favorable entropic change upon chelation.
Hard-Soft Acid-Base (HSAB) Principle: The stability of the complexes can be predicted based on the HSAB principle. Hard metal ions (e.g., Fe³⁺, Cr³⁺) will preferentially bind to the hard carbonyl oxygen donor, while softer metal ions (e.g., Ag⁺, Cu⁺) may favor coordination with the softer nitrogen atoms of the tetrazole ring.
Reactivity and Theoretical Modeling: Computational methods, particularly Density Functional Theory (DFT), are powerful tools for studying the properties of these complexes. DFT calculations can be used to:
Determine the optimized molecular geometries and predict the most stable binding modes.
Calculate the binding energies between the ligand and various metal ions to assess relative complex stability.
Analyze the electronic structure, including the distribution of frontier molecular orbitals (HOMO and LUMO), to understand the nature of the metal-ligand bonding and predict the reactivity of the complexes. beilstein-journals.org
Simulate spectroscopic properties, such as IR vibrational frequencies, to aid in the interpretation of experimental data.
These theoretical studies provide a deeper understanding of the factors controlling the stability and potential applications of these coordination compounds.
Advanced Research Applications and Prospects of 2 5 Amino 1h Tetrazol 1 Yl Acetohydrazide in Chemical Science
Strategic Utility in Heterocyclic Organic Synthesis
The 2-(5-amino-1H-tetrazol-1-yl)acetohydrazide molecule is a valuable precursor in organic synthesis, primarily due to the versatile reactivity of its terminal hydrazide group (-CONHNH₂). This functional group serves as a potent binucleophile, enabling its use in cyclization reactions to construct a wide array of new heterocyclic systems. The presence of the 5-aminotetrazole (B145819) core adds unique properties to the resulting molecules, such as high nitrogen content and potential biological activity.
The hydrazide moiety can react with various electrophilic reagents to form five- and six-membered heterocyclic rings. For instance, reaction with carbon disulfide in a basic medium is a standard method for synthesizing 1,3,4-oxadiazole-2-thiones, which can be further alkylated to yield various derivatives. Condensation with isothiocyanates provides a straightforward route to 4-substituted-1,2,4-triazole-3-thiones. Furthermore, reactions with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, can yield substituted pyrazoles, while condensation with α,β-unsaturated carbonyl compounds can lead to pyrazoline derivatives. These transformations highlight the role of this compound as a versatile building block for accessing diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.
| Reagent | Resulting Heterocycle | Reaction Type |
| Carbon Disulfide (CS₂) | 5-((5-amino-1H-tetrazol-1-yl)methyl)-1,3,4-oxadiazole-2-thione | Cyclization |
| Phenyl isothiocyanate | 4-phenyl-5-((5-amino-1H-tetrazol-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Condensation/Cyclization |
| Acetylacetone | 3,5-dimethyl-1-((5-amino-1H-tetrazol-1-yl)acetyl)-1H-pyrazole | Knorr pyrazole (B372694) synthesis |
| Ethyl acetoacetate | 5-methyl-2-((5-amino-1H-tetrazol-1-yl)acetyl)-2,4-dihydro-3H-pyrazol-3-one | Pyrazolone synthesis |
| Aromatic aldehydes | N'-arylmethylene-2-(5-amino-1H-tetrazol-1-yl)acetohydrazide (Schiff base) | Condensation |
Contributions to Advanced Materials Design and High-Nitrogen Compounds
High-nitrogen compounds are a cornerstone of advanced energetic materials, offering high heats of formation, high density, and the generation of large volumes of nitrogen gas upon decomposition. nih.gov The this compound molecule is an exemplary platform for designing such materials. With a molecular formula of C₃H₇N₇O, it possesses a remarkable nitrogen content of 62.4%, positioning it as a valuable synthon in this field.
The energetic properties are primarily derived from the 5-aminotetrazole ring. Tetrazoles are a class of heterocycles known for their high positive heats of formation and good thermal stability. researchgate.net The exocyclic amino group further enhances the nitrogen content and provides a site for additional functionalization, for example, through nitration to introduce nitro or nitramine groups, which can significantly improve the energetic performance of the final material. nih.govresearchgate.net The acetohydrazide side chain also contributes to the high nitrogen content and can participate in forming energetic salts or coordination polymers. researchgate.netrsc.org The combination of the stable, energy-rich tetrazole ring with the functional hydrazide group allows for the synthesis of novel energetic materials where performance and sensitivity can be finely tuned. For instance, it can serve as a building block for energetic polymers or as a ligand for creating energetic metal complexes. nih.govenergetic-materials.org.cn
| Compound | Formula | Nitrogen Content (%) | Classification |
| This compound | C₃H₇N₇O | 62.4% | High-Nitrogen Precursor |
| 5-Aminotetrazole (5-AT) | CH₃N₅ | 82.3% | High-Nitrogen Precursor nih.gov |
| RDX | C₃H₆N₆O₆ | 37.8% | High Explosive nih.gov |
| HMX | C₄H₈N₈O₈ | 37.8% | High Explosive researchgate.net |
| 5-Hydrazino-1H-tetrazole | CH₄N₆ | 77.7% | Energetic Material Precursor rsc.org |
Insights into Bioisosteric Replacement and Ligand Design Principles
In medicinal chemistry and drug design, the principles of bioisosteric replacement and rational ligand design are crucial for optimizing the pharmacological properties of lead compounds. This compound incorporates structural features relevant to both concepts.
Bioisosteric Replacement: The 1H-tetrazole ring is a well-established bioisostere of the carboxylic acid group. thieme-connect.com It possesses a similar pKa value and planar geometry, allowing it to mimic the interactions of a carboxylate group with biological receptors. However, the tetrazole ring offers advantages such as increased metabolic stability and improved membrane permeability due to greater lipophilicity. researchgate.netnih.gov The title compound, therefore, can be envisioned as a bioisosteric analogue of amino acid hydrazides, where the tetrazole ring replaces a carboxylic acid. The presence of the exocyclic amino group and the acetohydrazide chain provides additional hydrogen bond donor and acceptor sites, offering a unique scaffold for designing enzyme inhibitors or receptor antagonists. researchgate.net
Ligand Design: The molecule is a highly versatile ligand for the construction of coordination complexes and metal-organic frameworks. It possesses multiple potential donor sites capable of coordinating with metal ions:
The nitrogen atoms of the tetrazole ring (N2, N3, N4).
The exocyclic amino group (-NH₂).
The carbonyl oxygen atom of the hydrazide (-C=O).
The terminal amino group of the hydrazide (-NH₂).
This polydentate character allows it to act as a chelating ligand, forming stable five- or six-membered rings with a single metal center, or as a bridging ligand, linking multiple metal centers to form extended one-, two-, or three-dimensional networks. energetic-materials.org.cnnih.gov The choice of metal ion, counter-anion, and reaction conditions can direct the self-assembly process to yield coordination polymers with desired topologies and properties, such as luminescence, magnetism, or catalytic activity. The structural analogue 1H-5-acylhydrazide tetrazole (TZCA) has been successfully used to synthesize energetic coordination complexes, demonstrating the viability of this approach. energetic-materials.org.cn
Applications in Analytical Reagent Development
The development of sensitive and selective analytical reagents is essential for chemical analysis. The acetohydrazide functionality in this compound makes it a promising candidate for use as an analytical reagent, particularly for the detection and quantification of carbonyl compounds (aldehydes and ketones).
Hydrazides undergo a well-known and specific condensation reaction with aldehydes and ketones to form stable hydrazone derivatives. researchgate.net This reaction often results in the formation of a chromophore, leading to a colored product that can be quantified using UV-Vis spectrophotometry. If the parent molecule or the resulting hydrazone is fluorescent, fluorometric methods can be employed for even higher sensitivity. The reaction is typically rapid and proceeds under mild conditions. Therefore, this compound could be developed into a reagent for derivatizing carbonyl-containing analytes in complex matrices, facilitating their separation and detection in fields such as environmental monitoring, food chemistry, and clinical diagnostics.
Role in Mechanistic Studies of Chemical Transformations
Understanding the mechanisms of chemical reactions is fundamental to advancing synthetic chemistry. This compound can serve as a valuable substrate for probing the mechanisms of various chemical transformations, particularly those involving hydrazides.
One area of interest is the study of cyclodehydration reactions, such as the synthesis of 1,3,4-oxadiazoles from hydrazides and carboxylic acids or their derivatives. otterbein.edu Using the title compound as a substrate would allow researchers to investigate the kinetics and thermodynamics of this transformation, including the identification of key intermediates like diacylhydrazines. The electronic influence of the 5-aminotetrazole substituent on the reaction rate and equilibrium can provide insights into the electronic demands of the transition state.
Another relevant area is the study of the α-effect, a phenomenon where a nucleophile with a lone pair of electrons on the atom adjacent (α) to the nucleophilic center exhibits enhanced reactivity. nih.gov Hydrazides are classic α-effect nucleophiles. The reactivity of this compound in reactions like Michael additions or nucleophilic aromatic substitutions could be quantitatively studied to further elucidate the mechanistic origins of the α-effect. nih.gov Such studies contribute to a deeper understanding of reaction pathways and help in the rational design of new catalysts and synthetic methods.
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of tetrazole derivatives is increasingly guided by the principles of green and sustainable chemistry, aiming to enhance efficiency while minimizing environmental impact. bohrium.com A major trend is the move towards multicomponent reactions (MCRs), which offer a step- and atom-economical approach by combining multiple substrates in a single operation, thereby reducing waste and eliminating the need for stoichiometric reagents. bohrium.combeilstein-journals.org
Recent advancements focus on creating eco-friendly synthetic protocols that avoid toxic reagents and harsh conditions. jchr.org Methodologies gaining traction include:
Catalysis: The exploration of both homogeneous and heterogeneous catalysts, particularly those involving nanomaterials, is a significant area of research. rsc.org Nanocatalysts are valued for their high surface-area-to-volume ratio, ease of modification, and recyclability. rsc.org For instance, copper (II) complexes and various magnetic nano-catalysts like Fe3O4 functionalized with ligands have been successfully employed to catalyze the [3+2] cycloaddition of nitriles and sodium azide, a fundamental reaction in tetrazole synthesis. jchr.orgrsc.org
Alternative Energy Sources: The use of microwave and ultrasound assistance represents another green approach. These methods can accelerate reaction rates, improve yields, and often allow for milder reaction conditions compared to conventional heating. dntb.gov.ua
Green Solvents: A shift towards using greener solvents, such as water or dimethyl sulfoxide (B87167) (DMSO), is underway to replace more hazardous traditional solvents. jchr.org
Integration of Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical research, poised to revolutionize the design and discovery of new compounds. nih.gov These computational techniques can analyze vast datasets to identify patterns and predict the properties of novel molecules, significantly accelerating the research and development process. nih.govspringernature.com
In the context of tetrazole chemistry, ML algorithms can be trained on existing data to predict various characteristics of new derivatives, such as their biological activity, stability, or synthetic accessibility. mdpi.com This predictive power allows researchers to perform virtual screening of large chemical libraries, prioritizing candidates with the highest potential for a desired application before committing to laboratory synthesis. mdpi.com
The core of this approach involves using the structural features of molecules as inputs for ML models to forecast their behavior. nih.govmdpi.com For example, by analyzing the docking scores of numerous compounds with a specific biological target, an ML model can learn to distinguish between potentially active and inactive molecules with greater accuracy than traditional methods alone. mdpi.com This integration of computational modeling and experimental data creates a more efficient and targeted design-make-test-analyze cycle, reducing the time and resources required to discover new functional molecules. springernature.com
Exploration of Supramolecular Assemblies
The ability of the tetrazole ring to coordinate with metal ions and participate in hydrogen bonding makes it an excellent building block for constructing complex supramolecular structures. researchgate.netacs.org Research in this area focuses on understanding and controlling the self-assembly of tetrazole derivatives into larger, ordered architectures like coordination polymers and metal-organic frameworks (MOFs).
A fascinating application of this principle is in supramolecular catalysis. For example, self-assembled structures, such as hexameric capsules, have been shown to act as nanoreactors, encapsulating reagents and catalyzing the synthesis of tetrazoles. unive.it This approach mimics enzymatic catalysis, where the confined environment of the capsule's cavity promotes specific chemical reactions. unive.it
Interdisciplinary Research with Related Fields
The unique chemical properties of the tetrazole ring have positioned it as a "privileged scaffold" in several scientific disciplines. beilstein-journals.org Its structural and electronic similarity to the carboxylic acid group makes it a valuable bioisostere in medicinal chemistry, leading to applications in drug design for a wide range of diseases, including hypertension, cancer, and allergies. beilstein-journals.orgnih.govnih.gov The tetrazole moiety can improve a drug molecule's metabolic stability and lipophilicity. beilstein-journals.orgnih.gov
Beyond medicine, tetrazole derivatives are central to materials science, particularly in the development of high-energy materials. rug.nl The high nitrogen content and enthalpy of formation of the tetrazole ring make compounds like 2-(5-amino-1H-tetrazol-1-yl)acetohydrazide and its derivatives candidates for use as gas generators and propellants. researchgate.netrsc.org
This versatility necessitates a highly interdisciplinary research approach, combining expertise from:
Medicinal and Pharmaceutical Chemistry: To design and synthesize new therapeutic agents. nih.govnih.gov
Materials Science: To develop novel energetic materials and functional polymers. rug.nl
Pharmacology and Biochemistry: To evaluate the biological activity and mechanisms of action of tetrazole-based drugs. nih.govresearchgate.net
Computational Chemistry: To model molecular properties and guide experimental work.
Collaborations across these fields are essential for fully exploiting the potential of tetrazole compounds and translating fundamental research into practical applications.
Addressing Scalability and Process Optimization in Synthesis
Transitioning a synthetic procedure from a laboratory scale to industrial production presents significant challenges, including safety, cost-effectiveness, and consistency. For tetrazole synthesis, a key concern is the use of potentially hazardous reagents like azides and the formation of toxic and explosive byproducts such as hydrazoic acid, especially at elevated temperatures. thieme-connect.commit.edu
Future research is focused on developing scalable and robust synthetic processes that mitigate these risks. One promising approach is the use of continuous flow reactors. mit.edu Flow chemistry offers several advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and time), and enhanced safety by minimizing the volume of hazardous materials present at any given moment. mit.edu This technology allows for reactions to be conducted safely at higher temperatures, which can significantly reduce reaction times and improve yields. mit.edu
Process optimization also involves refining catalyst systems and reaction conditions to reduce waste and improve efficiency. For example, developing methods that use only catalytic amounts of reagents or that allow for catalyst recycling can significantly improve the sustainability and economic viability of large-scale synthesis. thieme-connect.com The development of scalable routes, such as those demonstrated for producing tetrazole-based pharmaceutical intermediates in multi-gram or kilogram quantities, is crucial for the practical application of these compounds. beilstein-journals.orgacs.org
Interactive Data Table: Key Research Directions
| Research Area | Key Focus | Emerging Methodologies/Technologies | Potential Impact |
|---|---|---|---|
| Sustainable Synthesis | Minimizing environmental impact, improving safety and efficiency. bohrium.comjchr.org | Multicomponent reactions, nanocatalysis, microwave/ultrasound assistance, green solvents. beilstein-journals.orgrsc.orgdntb.gov.ua | Greener, safer, and more cost-effective production of tetrazoles. |
| Machine Learning | Accelerating compound design and property prediction. springernature.com | Predictive algorithms, virtual screening, AI-driven synthesis planning. nih.govmdpi.com | Faster discovery of novel compounds with desired properties. |
| Supramolecular Assemblies | Controlling the self-assembly of tetrazole derivatives. | Supramolecular catalysis, design of MOFs and coordination polymers. unive.it | Development of new functional materials and catalytic systems. |
| Interdisciplinary Research | Leveraging tetrazole properties across different fields. | Collaboration between medicinal chemistry, materials science, and pharmacology. nih.govrug.nl | New applications in medicine, energetic materials, and agriculture. |
| Scalability & Optimization | Developing safe and efficient large-scale production methods. thieme-connect.comacs.org | Continuous flow chemistry, catalyst recycling, process intensification. mit.edu | Enabling the industrial and commercial application of tetrazole compounds. |
Q & A
Q. What are the common synthetic pathways for 2-(5-amino-1H-tetrazol-1-yl)acetohydrazide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with tetrazole derivatives. For example, hydrazine hydrate is reacted with intermediates like ethyl chloroacetate under reflux in alcohols (e.g., propan-2-ol) to form acetohydrazide derivatives . Key parameters include:
- Temperature : Reflux conditions (70–80°C) are critical for cyclization and avoiding side reactions.
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in azide-tetrazole formation .
- Catalysts : Copper cyanide (CuCN) or acetic acid may accelerate specific steps like diazotization or Schiff base formation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- FT-IR : Confirms functional groups (e.g., N–H stretching at 3200–3400 cm⁻¹ for hydrazide, C=O at ~1650 cm⁻¹) .
- ¹H/¹³C NMR : Identifies proton environments (e.g., tetrazole ring protons at δ 8.5–9.5 ppm) and carbon backbone .
- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What are the primary biological assays used to evaluate this compound’s pharmacological potential?
- Enzyme inhibition : α-Glucosidase or kinase inhibition assays (e.g., IC₅₀ determination via spectrophotometry) .
- Antimicrobial activity : Disk diffusion or microdilution assays against bacterial/fungal strains .
- Cytotoxicity : MTT assays on cancer cell lines to assess antiproliferative effects .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity?
- Substituent effects : Introducing electron-withdrawing groups (e.g., nitro) on the tetrazole ring increases electrophilicity, improving enzyme binding .
- Heterocyclic hybrids : Conjugation with benzimidazole or oxadiazole moieties enhances antimicrobial potency .
- Schiff base formation : Condensation with aromatic aldehydes improves solubility and target specificity .
Q. How do crystallographic studies resolve contradictions in reported biological activities?
Single-crystal X-ray diffraction (e.g., SHELX refinement) reveals conformational flexibility and intermolecular interactions (e.g., hydrogen bonding, π-stacking) that explain variability in activity. For example, substituents like 4-chlorophenyl may stabilize active conformations, while bulky groups reduce bioavailability .
Q. What computational methods predict the reactivity and mechanism of this compound?
- Docking studies : AutoDock or Schrödinger Suite models interactions with enzyme active sites (e.g., α-glucosidase) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .
- MD simulations : Assess stability of ligand-protein complexes over time .
Q. How can reaction optimization address low yields in large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 4 hours to 30 minutes) and improves yield by 15–20% .
- Flow chemistry : Enhances reproducibility for steps like diazotization .
- Green solvents : Ethanol/water mixtures reduce toxicity without compromising efficiency .
Q. What strategies mitigate discrepancies in spectroscopic data across studies?
- Standardized protocols : Use internal standards (e.g., TMS for NMR) and control humidity during FT-IR .
- Cross-validation : Combine LC-MS with elemental analysis (CHNS) to confirm purity .
Methodological Considerations
Q. How are tautomeric forms of the tetrazole ring characterized, and how do they affect reactivity?
¹H NMR in DMSO-d₆ distinguishes 1H- and 2H-tetrazole tautomers via chemical shifts. The 1H-tautomer (δ 8.7–9.1 ppm) is more reactive in alkylation reactions, while the 2H-form dominates in polar solvents .
Q. What analytical workflows validate synthetic intermediates?
- TLC monitoring : Chloroform:methanol (7:3) tracks reaction progress .
- HPLC purification : C18 columns with acetonitrile/water gradients isolate high-purity intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
